molecular formula C23H24N4O4 B2546453 N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923193-85-5

N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2546453
CAS RN: 923193-85-5
M. Wt: 420.469
InChI Key: HEDFQRNQXGJEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The scientific research involving N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide primarily focuses on the synthesis and characterization of similar compounds with potential biological activities. For instance, Iftikhar et al. (2019) developed a novel five-step synthetic route to create 1,3,4-oxadiazole derivatives with significant α-glucosidase inhibitory potential, which suggests potential applications in managing diabetes or other metabolic disorders. These compounds were synthesized using common raw materials, aiming to generate promising drug leads (Iftikhar et al., 2019).

Biological Activities

Another study by Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole derivatives, showing relative activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013).

Nath et al. (2021) focused on the synthesis and anticonvulsant evaluation of indoline derivatives, indicating a broader scope of pharmacological research and potential therapeutic applications for epilepsy and related neurological disorders (Nath et al., 2021).

Drug Design and Molecular Docking

Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an indole acetamide derivative, indicating its anti-inflammatory potential through in silico modeling, targeting cyclooxygenase domains. This study emphasizes the compound's promise in drug design for inflammatory conditions (Al-Ostoot et al., 2020).

Molecular Studies

A study by Ying-jun (2012) on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety utilized NMR techniques to analyze the structure and properties of the compound, contributing to the understanding of its chemical behavior and potential biological interactions (Ying-jun, 2012).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-25-26-23(31-15)19-13-17-6-4-5-7-18(17)27(19)14-22(28)24-11-10-16-8-9-20(29-2)21(12-16)30-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDFQRNQXGJEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.